molecular formula C11H19N B053425 2,3,4,5-Tetramethyl-1-propan-2-ylpyrrole CAS No. 115695-70-0

2,3,4,5-Tetramethyl-1-propan-2-ylpyrrole

Cat. No.: B053425
CAS No.: 115695-70-0
M. Wt: 165.27 g/mol
InChI Key: VPIRGKXUPXGFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole is an organic compound with the molecular formula C11H19N and a molecular weight of 165.27526 g/mol It is a derivative of pyrrole, characterized by the presence of four methyl groups and an isopropyl group attached to the pyrrole ring

Preparation Methods

The synthesis of 2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Chemical Reactions Analysis

2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it may be explored for its potential therapeutic properties. Additionally, it has industrial applications in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole can be compared with other similar compounds, such as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 1-Boc-pyrazole-4-boronic acid pinacol ester . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

115695-70-0

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

2,3,4,5-tetramethyl-1-propan-2-ylpyrrole

InChI

InChI=1S/C11H19N/c1-7(2)12-10(5)8(3)9(4)11(12)6/h7H,1-6H3

InChI Key

VPIRGKXUPXGFDG-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=C1C)C)C(C)C)C

Canonical SMILES

CC1=C(N(C(=C1C)C)C(C)C)C

Synonyms

1H-Pyrrole,2,3,4,5-tetramethyl-1-(1-methylethyl)-(9CI)

Origin of Product

United States

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